molecular formula C11H12FN3O3S B2781476 3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile CAS No. 2223226-92-2

3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile

Cat. No.: B2781476
CAS No.: 2223226-92-2
M. Wt: 285.29
InChI Key: MEKAFRZNGBPQIT-IUCAKERBSA-N
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Description

3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group compatibility .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield pyrrolidine-2-carboxylic acid derivatives, while reduction of the nitrile group can produce pyrrolidine-2-amine derivatives .

Scientific Research Applications

3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological targets.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O3S/c12-8-4-9(7-16)15(6-8)19(17,18)11-2-1-3-14-10(11)5-13/h1-3,8-9,16H,4,6-7H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKAFRZNGBPQIT-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)S(=O)(=O)C2=C(N=CC=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CO)S(=O)(=O)C2=C(N=CC=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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